molecular formula C11H11B B1279857 1-Bromo-4-cyclopentenylbenzene CAS No. 6725-74-2

1-Bromo-4-cyclopentenylbenzene

Cat. No.: B1279857
CAS No.: 6725-74-2
M. Wt: 223.11 g/mol
InChI Key: PDPOIVQOJPMXJJ-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopentenylbenzene is an organic compound with the molecular formula C11H11Br. It belongs to the class of aryl halides and is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopentenyl group. This compound is of significant interest in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclopentenylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclopentenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, lithium diisopropylamide in hexane.

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate), boronic acids, alkenes, bases (e.g., potassium carbonate), solvents (e.g., toluene, dimethylformamide).

    Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst

Major Products:

    Substitution Reactions: Formation of substituted cyclopentenylbenzenes.

    Coupling Reactions: Formation of biaryl or styrene derivatives.

    Reduction Reactions: Formation of 4-cyclopentenylbenzene

Scientific Research Applications

1-Bromo-4-cyclopentenylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.

    Medicine: Research into its derivatives has led to the development of new drugs and diagnostic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopentenylbenzene involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopentenyl group provides additional reactivity, allowing for the formation of cyclic and polycyclic structures. These transformations are mediated by catalysts and reagents that activate the bromine atom and stabilize reaction intermediates .

Comparison with Similar Compounds

1-Bromo-4-cyclopentenylbenzene can be compared with other similar compounds, such as:

    1-Bromo-4-vinylbenzene: Similar in structure but with a vinyl group instead of a cyclopentenyl group.

    1-Bromo-4-chlorobenzene: Contains a chlorine atom instead of a cyclopentenyl group.

    4-Bromo-1-cyclopentenylbenzene: Similar structure but with the bromine atom in a different position.

The uniqueness of this compound lies in its combination of the bromine atom and the cyclopentenyl group, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

1-bromo-4-(cyclopenten-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPOIVQOJPMXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468082
Record name 1-Bromo-4-cyclopentenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6725-74-2
Record name 1-Bromo-4-cyclopentenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.62 g of 1-(4-bromo-phenyl)-cyclopentanol (10.9 mmol) in 50 ml toluene were added 124 mg of toluene-4-sulfonic acid (1 mmol) and the mixture was heated to reflux for 4 h. After the reaction mixture was allowed to cool to RT it was washed with sat. NaHCO3-solution and brine, dried (MgSO4), filtered and concentrated in vacuo to give 2.12 g of 1-bromo-4-cyclopent-1-enyl-benzene (88%) as an off-white solid.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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